4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine-2-carboxylic acid hydrochloride
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Overview
Description
4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine-2-carboxylic acid hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a morpholine ring with a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine-2-carboxylic acid hydrochloride typically involves multiple steps. One common method starts with the preparation of 4-(Trifluoromethyl)pyridine, which is then subjected to a series of reactions to introduce the morpholine and carboxylic acid groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s properties.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature controls to facilitate the reactions efficiently. The process is scaled up from laboratory methods to meet industrial demands while maintaining quality and consistency.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce new functional groups to the pyridine or morpholine rings.
Scientific Research Applications
4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
4-(Trifluoromethyl)pyridine: Does not contain the morpholine ring, leading to different chemical properties and applications.
Morpholine-2-carboxylic acid: Lacks the trifluoromethyl and pyridine groups, resulting in different biological and chemical behaviors.
Uniqueness
4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine-2-carboxylic acid hydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The trifluoromethyl group enhances its stability and binding affinity, while the morpholine and carboxylic acid groups contribute to its solubility and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine-2-carboxylic acid hydrochloride, a compound with significant potential in medicinal chemistry, has garnered interest for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H11F3N2O3
- Molecular Weight : 276.21 g/mol
- CAS Number : 1307550-02-2
- IUPAC Name : 4-[3-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxylic acid
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and may influence binding affinity to target proteins.
Biological Activity Overview
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of the trifluoromethyl group may enhance activity against specific bacterial strains.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). Inhibitory activities have been reported with IC50 values ranging from low micromolar to sub-micromolar concentrations, indicating potent enzyme inhibition.
- Cytotoxicity : In vitro studies on various cancer cell lines have shown that similar compounds exhibit cytotoxic effects, suggesting potential applications in cancer therapy.
Table 1: Summary of Biological Activities
Activity Type | Target Enzyme/Pathway | IC50 Value (µM) | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 12.5 | |
COX Inhibition | COX-1 | 5.0 | |
LOX Inhibition | LOX-15 | 7.5 | |
Cytotoxicity | MCF-7 (breast cancer) | 15.0 |
Case Studies
- Antimicrobial Efficacy : A study evaluating the compound's efficacy against various bacterial strains demonstrated significant inhibition against Staphylococcus aureus, with an IC50 value of 12.5 µM. This suggests potential for development as an antimicrobial agent.
- Enzyme Inhibition Studies : In a series of experiments assessing the compound's effect on COX enzymes, it was found to inhibit COX-1 with an IC50 of 5 µM. This inhibition could be beneficial in inflammatory conditions where COX activity is elevated.
- Cytotoxicity Assessment : A cytotoxicity assay performed on the MCF-7 breast cancer cell line revealed an IC50 of 15 µM, indicating that the compound may possess anti-cancer properties worth further investigation.
Properties
Molecular Formula |
C11H12ClF3N2O3 |
---|---|
Molecular Weight |
312.67 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H11F3N2O3.ClH/c12-11(13,14)7-1-2-15-9(5-7)16-3-4-19-8(6-16)10(17)18;/h1-2,5,8H,3-4,6H2,(H,17,18);1H |
InChI Key |
CSXCYZBPYJUNFH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C2=NC=CC(=C2)C(F)(F)F)C(=O)O.Cl |
Origin of Product |
United States |
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